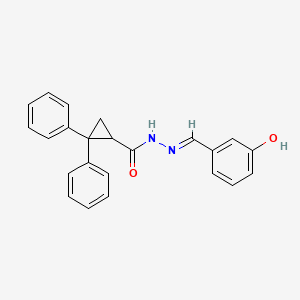
5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as PNU-22394, is a synthetic compound that has been studied for its potential use in treating various diseases. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
作用机制
The mechanism of action of 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has also been found to protect neurons from damage and death, which may make it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of using 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide. One direction is to further investigate its anti-inflammatory properties and its potential use in treating diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its anti-cancer properties and its potential use in treating various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide and to identify any potential off-target effects. Finally, future research could investigate the potential use of 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
The synthesis of 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-aminobenzofuran with 4-pyridinecarboxaldehyde, followed by the reaction of the resulting compound with 3-methyl-5-fluorobenzoyl chloride. The final product is obtained through a purification process involving recrystallization and column chromatography.
科学研究应用
5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been studied extensively for its potential use in treating various diseases. It has been found to have anti-inflammatory properties, which make it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 5-fluoro-3-methyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide has been found to have anti-cancer properties, making it a potential treatment for various types of cancer. It has also been studied for its neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-fluoro-3-methyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-10-13-8-12(17)2-3-14(13)21-15(10)16(20)19-9-11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYMYCQUQQQHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

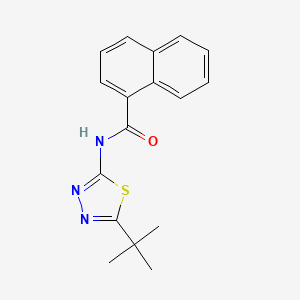
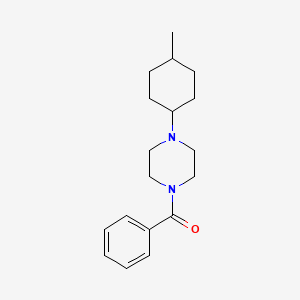
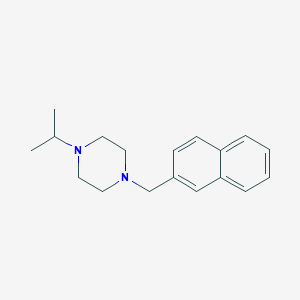
![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)
![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)
![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5845333.png)
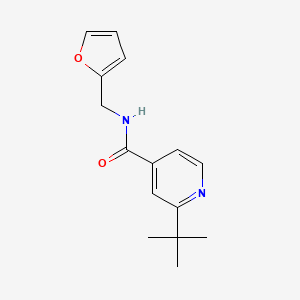

![4-{[2-(phenylthio)acetyl]amino}phenyl acetate](/img/structure/B5845342.png)
![4-[(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B5845348.png)
